molecular formula C22H28N2O4S B2438017 1-{4-[(6-methylpyridin-2-yl)oxy]piperidin-1-yl}-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one CAS No. 1797187-57-5

1-{4-[(6-methylpyridin-2-yl)oxy]piperidin-1-yl}-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one

Cat. No.: B2438017
CAS No.: 1797187-57-5
M. Wt: 416.54
InChI Key: QHFYJEWIAUOKKR-UHFFFAOYSA-N
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Description

1-{4-[(6-methylpyridin-2-yl)oxy]piperidin-1-yl}-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a combination of aromatic and heterocyclic structures, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(6-methylpyridin-2-yl)oxy]piperidin-1-yl}-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

    Formation of the Isopropylsulfonylphenyl Intermediate: This step involves the sulfonation of a phenyl ring with isopropylsulfonyl chloride under basic conditions.

    Formation of the Piperidinyl Intermediate: This step involves the reaction of 6-methylpyridin-2-ol with piperidine under acidic conditions to form the piperidinyl intermediate.

    Coupling Reaction: The final step involves coupling the two intermediates using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), under anhydrous conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(6-methylpyridin-2-yl)oxy]piperidin-1-yl}-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

1-{4-[(6-methylpyridin-2-yl)oxy]piperidin-1-yl}-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[(6-methylpyridin-2-yl)oxy]piperidin-1-yl}-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Methylsulfonyl)phenyl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone
  • 2-(4-(Ethylsulfonyl)phenyl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone

Uniqueness

1-{4-[(6-methylpyridin-2-yl)oxy]piperidin-1-yl}-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one is unique due to the presence of the isopropylsulfonyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds with different sulfonyl groups.

Properties

IUPAC Name

1-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-16(2)29(26,27)20-9-7-18(8-10-20)15-22(25)24-13-11-19(12-14-24)28-21-6-4-5-17(3)23-21/h4-10,16,19H,11-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFYJEWIAUOKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)CC3=CC=C(C=C3)S(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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